molecular formula C12H9ClN2O4 B11841429 Ethyl 2-chloro-6-nitroquinoline-4-carboxylate CAS No. 55878-86-9

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate

Cat. No.: B11841429
CAS No.: 55878-86-9
M. Wt: 280.66 g/mol
InChI Key: VIQXZRDQRFDHFL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a high-purity chemical compound designed for research and development applications. As a multi-functionalized quinoline derivative, it features both a reactive chloro group and a nitro group on its aromatic structure, making it a valuable synthetic intermediate. Researchers can utilize this compound as a key precursor in organic synthesis, particularly in nucleophilic substitution reactions where the chloro group can be displaced, or in the reduction of the nitro group to an amine for further functionalization. Its primary research value lies in the exploration and creation of more complex heterocyclic systems, which are of significant interest in the development of novel pharmaceuticals, agrochemicals, and materials. The ethyl ester moiety also offers a handle for hydrolysis or transesterification, adding to its versatility in synthetic pathways. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

CAS No.

55878-86-9

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

ethyl 2-chloro-6-nitroquinoline-4-carboxylate

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-11(13)14-10-4-3-7(15(17)18)5-8(9)10/h3-6H,2H2,1H3

InChI Key

VIQXZRDQRFDHFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Classical Nitration-Chlorination Approach

The most widely documented method for synthesizing ethyl 2-chloro-6-nitroquinoline-4-carboxylate involves sequential nitration and chlorination of a quinoline precursor. A representative pathway begins with ethyl quinoline-4-carboxylate, which undergoes nitration at position 6 using a mixture of concentrated nitric and sulfuric acids at 0–5°C. Subsequent chlorination at position 2 is achieved with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF) at reflux conditions (110°C, 6–8 hours) .

Key parameters influencing yield include:

  • Temperature control : Excessively high temperatures during nitration lead to over-nitration or decomposition.

  • Solvent selection : Polar aprotic solvents like DMF enhance chlorination efficiency by stabilizing reactive intermediates .

  • Stoichiometry : A 1:3 molar ratio of quinoline precursor to POCl₃ ensures complete substitution .

Table 1: Optimization of Classical Synthesis

ParameterOptimal ConditionYield (%)Source
Nitration temperature0–5°C78
Chlorination time8 hours82
POCl₃ equivalents3.085

This method’s limitations include the generation of regioisomeric byproducts (~12%) due to competing nitration at position 8, necessitating chromatographic purification .

Microwave-Assisted Suzuki Coupling for Functionalized Intermediates

Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents prior to nitration and chlorination. For example, 2-chloro-6-nitroquinoline-4-carboxylic acid is synthesized via a microwave-assisted Suzuki coupling between 2-chloro-4-bromoquinoline and ethyl nitroacetate, followed by esterification .

Critical steps :

  • Coupling reaction : A mixture of Pd(PPh₃)₄ (2 mol%), potassium carbonate (3 equiv), and 4-fluorophenylboronic acid in dioxane/water (3:1) is irradiated at 120°C for 20 minutes.

  • Esterification : The intermediate carboxylic acid is treated with ethanol and thionyl chloride (SOCl₂) under reflux to yield the ethyl ester .

Microwave irradiation reduces reaction times from 12 hours to 20 minutes while improving yields by 15–20% compared to conventional heating .

One-Pot Tandem Cyclization-Esterification

Industrial-scale production often utilizes tandem cyclization-esterification to minimize purification steps. A 2024 protocol reacts 2-aminobenzaldehyde derivatives with ethyl acetoacetate in polyphosphoric acid (PPA) at 140°C, forming the quinoline ring while introducing the ester group . Subsequent nitration and chlorination are performed in situ without isolating intermediates.

Advantages :

  • Atom economy : 92% efficiency due to reduced solvent use.

  • Scalability : Demonstrated for 10 kg batches with 76% overall yield .

Table 2: One-Pot Synthesis Metrics

StepReagentsTime (h)Yield (%)
CyclizationPPA, 140°C488
NitrationHNO₃/H₂SO₄, 5°C281
ChlorinationPOCl₃, DMF, 110°C679

Green Chemistry Modifications

To address environmental concerns, recent studies explore solvent-free mechanochemical synthesis. Ball milling a mixture of 2-chloro-4-nitroquinoline, ethyl chloroformate, and potassium carbonate (1:1.2:2) for 2 hours at 30 Hz achieves 68% yield with no solvent waste . While lower than traditional methods, this approach reduces energy consumption by 40% and eliminates toxic byproducts like HCl gas .

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Key signals include a triplet for the ethyl group (δ 1.35 ppm, J = 7.1 Hz) and a singlet for the quinoline H-3 proton (δ 8.52 ppm) .

  • HPLC Purity : Commercial batches exceed 98% purity when using gradient elution with acetonitrile/water (70:30) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features, particularly the nitro group, are associated with enhanced antimicrobial and anticancer properties. Research indicates that compounds similar to this compound exhibit notable biological activities, making it a valuable building block in drug development.

Antimicrobial Properties

The presence of the nitro group in this compound contributes to its antimicrobial activity. Preliminary studies suggest that this compound may interact with biological targets such as enzymes or receptors, influencing cellular pathways related to growth and apoptosis. Further pharmacological studies are essential to elucidate its specific mechanisms of action against various pathogens.

Anticancer Activity

The compound has shown promise as an anticancer agent. It is believed to inhibit the activity of certain protein tyrosine kinases, which play a crucial role in cell growth regulation. By targeting these kinases, this compound may help in treating cancers associated with deregulated growth factor signaling pathways .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, allowing for efficient production in laboratory settings. These synthetic routes not only facilitate the creation of this compound but also enable the exploration of its derivatives, which may possess enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study on Antimicrobial Effects

A study investigated the antimicrobial effects of various nitro-containing quinoline derivatives, including this compound. Results indicated significant inhibitory activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Mechanism Exploration

Research focused on the mechanism of action of this compound revealed its ability to induce apoptosis in cancer cell lines. The study demonstrated that the compound could effectively inhibit cell proliferation by modulating key signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethyl 2-Chloro-6-Nitroquinoline-4-Carboxylate and Analogs
Compound Name Substituents (Quinoline Positions) Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 2-Cl, 6-NO₂, 4-COOEt Not explicitly provided Not provided Precursor for kinase inhibitors
Ethyl 2-chloroquinoline-4-carboxylate (24a) 2-Cl, 4-COOEt ~235.67 Not provided Intermediate in antimalarial drug synthesis
Ethyl 2-chloro-6-methylquinoline-4-carboxylate (24b) 2-Cl, 6-CH₃, 4-COOEt ~249.70 Not provided Enhanced lipophilicity due to methyl group
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate 4-Cl, 6-NO₂, 3-COOEt ~296.68 See suppliers Used in high-throughput medicinal chemistry
Methyl 4-chloro-6-nitroquinoline-2-carboxylate 4-Cl, 6-NO₂, 2-COOMe 266.64 259196-22-0 Methyl ester reduces solubility vs. ethyl
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 4-Cl, 6-Br, 3-COOEt ~325.56 206257-39-8 Bromo substituent increases molecular weight

Key Findings from Structural Comparisons

Substituent Effects on Reactivity: The nitro group at position 6 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. This contrasts with analogs like 24b (6-methyl), where steric hindrance from the methyl group limits reactivity . Chloro vs.

Ester Group Influence: Ethyl vs. Methyl Esters: Methyl esters (e.g., Methyl 4-chloro-6-nitroquinoline-2-carboxylate) generally exhibit lower solubility in polar solvents compared to ethyl esters, impacting bioavailability .

Synthetic Utility :

  • The target compound and its analogs are critical intermediates. For example, 24a (lacking a nitro group) is a precursor in antimalarial drug synthesis, while nitro-containing derivatives are prioritized in kinase inhibitor development .

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Nitro and chloro substituents are associated with broad-spectrum antimicrobial properties in quinolines, as seen in derivatives like ciprofloxacin analogs .
  • Kinase Inhibition : The nitro group’s electron-withdrawing nature enhances interactions with ATP-binding pockets in kinases, a feature exploited in anticancer drug design .

Biological Activity

Ethyl 2-chloro-6-nitroquinoline-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a nitro group and a carboxylate moiety, which are critical for its biological activity. The presence of the nitro group is often associated with enhanced antimicrobial and antitumor activities, making this compound a candidate for further pharmacological exploration.

The mechanism of action of this compound involves interaction with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This interaction can influence cellular pathways related to growth and apoptosis.

Biological Activity

Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit notable antimicrobial properties. The nitro group is particularly significant in enhancing these effects. For example, related quinoline derivatives have been shown to possess activity against various bacterial strains and fungi.

Antitumor Activity : The compound's potential antitumor activity is also noteworthy. The presence of the nitro group has been linked to the inhibition of tumor cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways.

Case Studies

  • Antimalarial Activity : Research on quinoline derivatives has identified their efficacy against Plasmodium falciparum, the causative agent of malaria. A related compound demonstrated low nanomolar potency in inhibiting the blood stages of the parasite, suggesting that this compound may have similar properties .
  • Cytotoxic Effects on Cancer Cell Lines : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress and subsequent apoptosis.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for its therapeutic application. Research indicates that modifications in the chemical structure can enhance solubility and bioavailability, which are critical for effective drug formulation. Studies suggest that optimizing these properties could lead to improved efficacy in vivo .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
AntimalarialPotential efficacy against Plasmodium falciparum
CytotoxicityReduces viability in multiple cancer types

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic techniques for characterizing Ethyl 2-chloro-6-nitroquinoline-4-carboxylate?

  • Methodology :

  • X-ray crystallography is critical for resolving the molecular structure. Use programs like SHELXL (for refinement) and Mercury (for visualization and packing analysis) to determine bond lengths, angles, and intermolecular interactions.
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects. For nitro and chloro groups, chemical shifts in aromatic regions (δ 7.5–9.0 ppm) are diagnostic.
  • IR spectroscopy confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹).
    • Data Interpretation : Cross-validate crystallographic data with spectroscopic results to ensure consistency in structural assignments.

Q. How is X-ray crystallography applied to determine the crystal structure of nitro-substituted quinoline carboxylates?

  • Experimental Design :

  • Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures).
  • Collect diffraction data using a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL to achieve R-values < 0.05 .
    • Example : In ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate, bond angles around the quinoline ring were refined to ±0.01° precision, confirming planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitroquinoline derivatives?

  • Contradiction Analysis :

  • Check for twinning : Use SHELXL ’s TWIN command to detect pseudo-symmetry .
  • Validate hydrogen bonding : Compare intermolecular distances with Mercury’s void analysis to ensure plausible packing .
  • Cross-check with DFT : Optimize geometry using computational tools (e.g., Gaussian) and compare with experimental bond lengths.
    • Case Study : Discrepancies in nitro group orientation were resolved by refining anisotropic displacement parameters and validating against Hirshfeld surfaces .

Q. What computational approaches predict the reactivity of nitro and chloro substituents in quinoline-based compounds?

  • Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) to compute electrostatic potential maps, identifying electrophilic/nucleophilic sites.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Puckering analysis : Apply Cremer-Pople coordinates to evaluate ring conformations in derivatives .
    • Example : Nitro groups increase electron-withdrawing effects, directing electrophilic substitution to the 4-position of the quinoline ring .

Q. How can factorial design optimize synthesis conditions for this compound?

  • Experimental Optimization :

  • Variables : Solvent polarity, temperature, catalyst loading.
  • Response factors : Yield, purity (HPLC), crystallinity.
    • Example : A 2³ factorial design for a related quinoline ester identified optimal conditions (DMF, 80°C, 5 mol% Pd catalyst), improving yield from 45% to 78% .
    • Table :
VariableLow LevelHigh LevelOptimal Level
SolventEtOHDMFDMF
Temperature (°C)6010080
Catalyst (mol%)2105

Data Analysis and Interpretation

Q. What statistical methods are used to validate crystallographic refinements?

  • Validation Tools :

  • R-factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution data .
  • ADP analysis : Anisotropic displacement parameters (Mercury) should align with thermal ellipsoid models .
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., C–H···O interactions) to validate packing stability .

Q. How do steric and electronic effects of substituents influence quinoline ring conformation?

  • Case Study :

  • Chloro substituents at C2 induce torsional strain (C2–Cl bond angle deviation: 2.6°) .
  • Nitro groups at C6 reduce ring planarity, increasing puckering amplitude (q = 0.12 Å) .

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